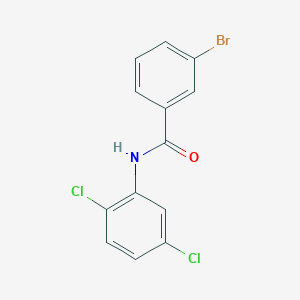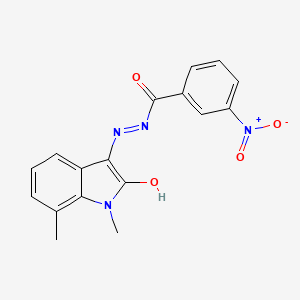![molecular formula C16H17NO3 B5685343 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one, also known as AMPA, is a pyranone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMPA is a small molecule that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one is not fully understood. However, it has been suggested that 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one exerts its biological activities by modulating various signaling pathways. For example, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one in lab experiments is its small size, which allows for easy synthesis and purification. Additionally, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one exhibits a range of biological activities, making it a versatile molecule for studying various biological processes. However, one of the limitations of using 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one. One area of research is the development of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one. Additionally, the potential therapeutic applications of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one in the treatment of various diseases, such as cancer and viral infections, warrant further investigation.
Métodos De Síntesis
The synthesis of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one involves the condensation of 2-acetyl-6-methyl-4-hydroxy-2H-pyran-2-one with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which undergoes cyclization to form the pyranone ring. The final product is obtained by the addition of acetic anhydride to the reaction mixture. The yield of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. Additionally, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to have anti-viral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
3-acetyl-6-methyl-4-(2-phenylethylamino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-10-14(15(12(2)18)16(19)20-11)17-9-8-13-6-4-3-5-7-13/h3-7,10,17H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMCTLNHJGCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)



![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)



![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)